2-Phenyl-1,3,5-triazine

概要

説明

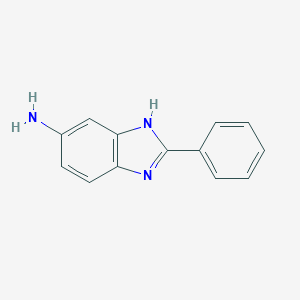

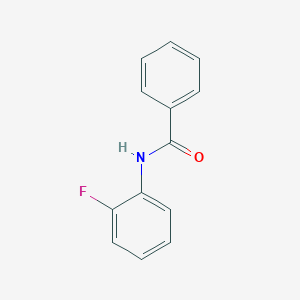

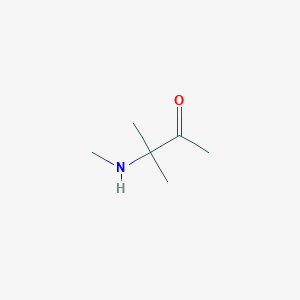

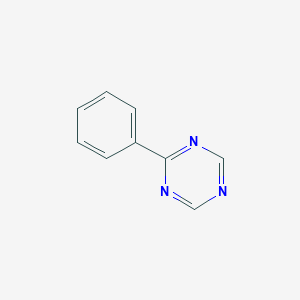

2-Phenyl-1,3,5-triazine is a compound that belongs to the class of organic compounds known as triazines . It has a molecular weight of 157.18 g/mol and a molecular formula of C9H7N3 .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives has been reported in several studies. For instance, a new series of substituted 4-phenylthiazolyl-1,3,5-triazine derivatives was synthesized using IR, mass, and 1H-NMR spectroscopy . Another study reported the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source .Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives has been characterized using various techniques such as UV-Visible absorption, FT-IR, NMR, and Mass spectral techniques . The crystal structures of some 2,4-diamino-6-R-1,3,5-triazine derivatives have also been determined by X-ray analysis .Chemical Reactions Analysis

1,3,5-triazine derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For example, 2-phenyl-1,3,5-triazine undergoes a Diels-Alder reaction with ketene acetal .Physical And Chemical Properties Analysis

The physical parameters and chemical reactivity profile of synthesized 1,3,5-triazine compounds were optimized by computational methods and characterized by ESI-MS, 13C NMR, 1H NMR, FT-IR, UV/visible .科学的研究の応用

Photoinitiator and Co-initiator in Polymerization

2-Phenyl-1,3,5-triazine derivatives have been explored for their use as photoinitiators or co-initiators in the polymerization of acrylate monomers. Specifically, 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine, a radical reactive photoinitiator, is effective for UV-crosslinking in acrylic adhesives and acts as a co-initiator under visible light in the presence of suitable sensitizers, enhancing polymerization efficiency (Kabatc, Czech, & Kowalczyk, 2011).

Anti-Cancer Activity

A study on 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines evaluated their in vitro anticancer activity against various cancer types. The electronic structure of these compounds, influenced by phenyl substituents, showed a correlation with their anti-cancer activity, suggesting their potential as pharmacophores (Velihina, Obernikhina, Pilyo, Kachkovsky, & Brovarets, 2021).

Material Synthesis and Stability

Phenyl-1,3,5-triazine functional aromatic polyamides exhibit remarkable thermal stability and solubility. These polymers, synthesized from 2,4,6-trichloro-1,3,5-triazine and aromatic diacids, form high-molecular-weight amorphous polymers with excellent mechanical properties and thermal stabilities, making them potential materials for high-performance applications (Yu, Li, Liu, Wu, Tan, Pan, & Jian, 2012).

Inhibitors of Soluble Epoxide Hydrolase

1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. The triazine heterocycle in these compounds is crucial for their potency and selectivity, demonstrating their potential as tool compounds for disease model studies (Thalji et al., 2013).

Green Synthesis and Self-Association

2,4-Diamino-1,3,5-triazines, synthesized under green conditions using microwave irradiation, exhibit variable N–H⋯N interactions leading to diverse molecular networks. This synthesis approach is notable for its reduced solvent use and simplicity (Díaz‐Ortiz, Elguero, Foces-Foces, Hoz, Moreno, Mateo, Sánchez-Migallón, & Valiente, 2004).

Liquid Crystal Properties

Semiperfluorinated 2,4-diamino-6-phenyl-1,3,5-triazines have been synthesized, exhibiting unique liquid crystalline properties such as lamellar, columnar, and cubic mesophases. Their structures and properties provide insights into the development of advanced materials (Kohlmeier, Janietz, & Diele, 2006).

作用機序

While the specific mechanism of action for 2-Phenyl-1,3,5-triazine is not mentioned in the retrieved papers, triazine derivatives have been reported to exhibit a wide range of biological activities such as antibacterial, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc . The mechanism of action often involves interactions with biological targets such as DNA gyrase .

Safety and Hazards

将来の方向性

Triazine derivatives have been identified as multifunctional, adaptable, switchable, and remarkably biologically active . They have potential applications in the development of new antibacterial agents, particularly ones that can effectively combat multi-resistant bacteria . Furthermore, triazine-based organic chromophores have been synthesized for potential applications in photovoltaic cells, organic light emitting diodes (OLED), and polymer fields .

特性

IUPAC Name |

2-phenyl-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-11-6-10-7-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXELBMYKBFKHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30274555 | |

| Record name | 2-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-1,3,5-triazine | |

CAS RN |

1722-18-5 | |

| Record name | 2-phenyl-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30274555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。